Halopemide

Catalog No.
S529745
CAS No.
59831-65-1
M.F
C21H22ClFN4O2
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halopemide

CAS Number

59831-65-1

Product Name

Halopemide

IUPAC Name

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide

Molecular Formula

C21H22ClFN4O2

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29)

InChI Key

NBHPRWLFLUBAIE-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

Halopemide; NSC 354856; NSC-354856; NSC354856; R34301; R-34301; R 34301;

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F

Description

The exact mass of the compound Halopemide is 416.1415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354856. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phospholipase D (PLD) Inhibition

Halopemide acts as a non-specific inhibitor of PLD, a family of enzymes involved in cellular signaling. It disrupts the production of phosphatidic acid, a lipid second messenger crucial for various cellular processes []. This makes Halopemide a valuable tool for researchers studying the role of PLD in different biological functions.

Studies have shown that Halopemide inhibits both PLD1 and PLD2 isoforms with similar potency (IC50 values in the nanomolar range) []. However, unlike some other PLD inhibitors, Halopemide doesn't exhibit a strong preference for either isoform []. This allows researchers to investigate the overall effect of PLD inhibition without potentially skewing results due to isoform selectivity.

Effects on the Central Nervous System

Early research explored Halopemide's potential as a treatment for psychiatric disorders. Studies suggested it might have resocializing and activating effects in patients []. However, these studies were limited in scope and design, and Halopemide never gained widespread clinical use for psychiatric conditions [].

Halopemide is a psychotropic agent recognized primarily for its role as a phospholipase D2 inhibitor. It is a structural analogue of butyrophenone-type neuroleptics, which are known for their antipsychotic properties. Halopemide was initially identified through high-throughput screening techniques and has been the subject of various studies aimed at optimizing its efficacy and safety profiles in clinical settings. Its chemical structure allows it to interact with dopamine receptors, contributing to its psychotropic effects .

As mentioned earlier, halopemide acts as a PLD inhibitor. PLD is involved in signal transduction pathways within cells. By inhibiting PLD, halopemide disrupts these pathways and potentially influences various cellular functions [].

, including:

  • Oxidation: Halopemide can be oxidized to form various metabolites, which may influence its pharmacological activity.
  • Hydrolysis: This reaction can occur under physiological conditions, impacting the compound's stability and bioavailability.
  • Substitution Reactions: Halopemide can undergo substitution reactions that modify its functional groups, potentially altering its activity against phospholipase D .

Halopemide exhibits significant biological activity as an inhibitor of phospholipase D, specifically targeting both PLD1 and PLD2 isoforms. The compound has demonstrated inhibitory concentrations (IC50) of approximately 220 nM for PLD1 and 310 nM for PLD2 in vitro. This inhibition is believed to play a role in various cellular signaling pathways, making halopemide a candidate for therapeutic applications in conditions where phospholipase D activity is implicated . Additionally, its interaction with dopamine receptors suggests potential implications in treating psychiatric disorders.

The synthesis of halopemide involves several steps, typically employing a diversity-oriented synthesis approach. Key steps include:

  • Formation of Intermediate Compounds: Initial reactions often involve the creation of secondary amines through catalytic hydrogenation.
  • Coupling Reactions: Subsequent steps involve coupling these intermediates with various aromatic or aliphatic compounds to construct the final halopemide structure.
  • Purification: The crude products are purified using high-performance liquid chromatography techniques to isolate halopemide in high yield and purity .

Halopemide has potential applications in several areas:

  • Pharmaceutical Research: It serves as a lead compound for developing selective phospholipase D inhibitors.
  • Psychiatric Treatments: Due to its interaction with dopamine receptors, halopemide may be explored for treating disorders such as schizophrenia and bipolar disorder.
  • Cell Signaling Studies: Researchers utilize halopemide to study the role of phospholipase D in various cellular processes and diseases .

Interaction studies involving halopemide have focused on its pharmacokinetics and pharmacodynamics:

  • Receptor Binding Studies: These studies assess how halopemide interacts with dopamine receptors and other neurotransmitter systems.
  • Metabolic Pathway Analysis: Investigations into how halopemide is metabolized help understand its efficacy and safety profile.
  • Synergistic Effects: Research has also explored potential synergistic effects when combined with other psychotropic medications, aiming to enhance therapeutic outcomes while minimizing side effects .

Halopemide shares structural and functional similarities with several other compounds, particularly within the class of butyrophenones and other neuroleptics. Notable similar compounds include:

Compound NameClassKey Features
ButyrophenoneNeurolepticAntipsychotic effects; acts primarily on dopamine receptors.
RisperidoneAtypical AntipsychoticBroad receptor activity; used for schizophrenia treatment.
OlanzapineAtypical AntipsychoticMulti-receptor antagonist; effective for mood stabilization.
QuetiapineAtypical AntipsychoticSedative properties; used for bipolar disorder.

Uniqueness of Halopemide

Halopemide's uniqueness lies in its specific inhibition of phospholipase D2 while maintaining a favorable safety profile compared to other neuroleptics. Its development as a selective PLD inhibitor positions it as a valuable tool in both psychiatric treatment and cellular signaling research, distinguishing it from traditional antipsychotics that primarily target dopamine pathways without addressing phospholipase D activity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

416.1415318 g/mol

Monoisotopic Mass

416.1415318 g/mol

Heavy Atom Count

29

LogP

4.63 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65Q28TV0ZY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59831-65-1

Wikipedia

Halopemide

Dates

Modify: 2023-08-15
1: Chevalier F, Carrera LC, Nussaume L, Maréchal E. Chemical Genetics in Dissecting Membrane Glycerolipid Functions. Subcell Biochem. 2016;86:159-75. doi: 10.1007/978-3-319-25979-6_7. Review. PubMed PMID: 27023235.
2: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD2 Inhibitor. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143549/ PubMed PMID: 23762931.
3: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143555/ PubMed PMID: 23762925.
4: Loonen AJ, Soudijn W. Halopemide, a new psychotropic agent. Cerebral distribution and receptor interactions. Pharm Weekbl Sci. 1985 Feb 22;7(1):1-9. Review. PubMed PMID: 2984638.

Explore Compound Types